molecular formula C17H17FN2 B13089245 (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B13089245
M. Wt: 268.33 g/mol
InChI Key: IDRPTRORDBPNJH-UHFFFAOYSA-N
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Description

“(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine” is a chemical compound with the following molecular formula: C15H16FNR. It belongs to the class of indole derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Introduction of Fluorine: The starting material, 2-fluoroacetophenone, undergoes a reaction with aniline to form the intermediate 5-(2-fluorophenyl)-1H-indole.

    Dimethylation: The indole intermediate is then dimethylated using formaldehyde and dimethylamine to yield “(5-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine.”

Industrial Production:

The industrial production of this compound likely follows similar synthetic routes but on a larger scale. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale production.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the indole nitrogen to its corresponding oxide.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

    Reduction: Reduction of the fluorine substituent may also be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or peracids.

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:

The major products depend on the specific reaction conditions. For example:

  • Oxidation: N-oxide derivative.
  • Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological effects, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, this compound’s unique features could be explored by comparing it to related indole derivatives.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-8-7-12(9-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3

InChI Key

IDRPTRORDBPNJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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